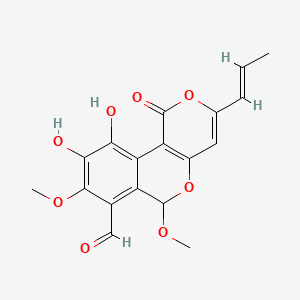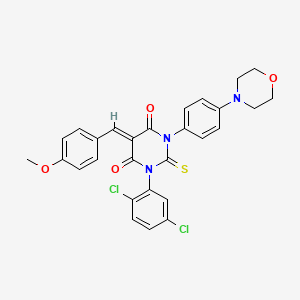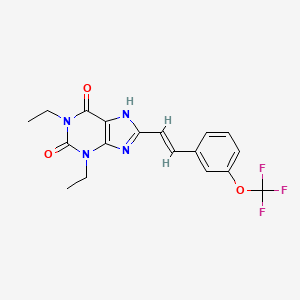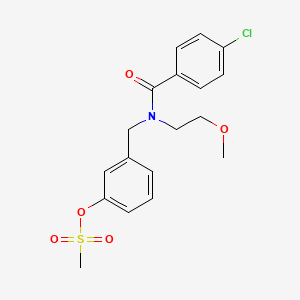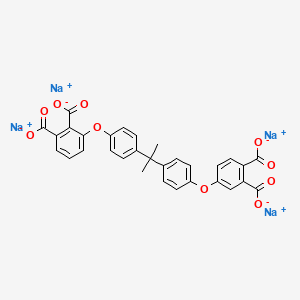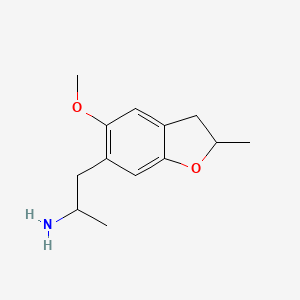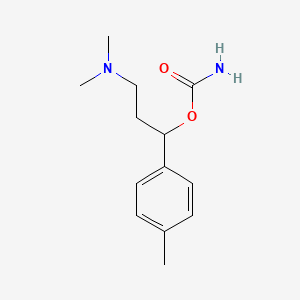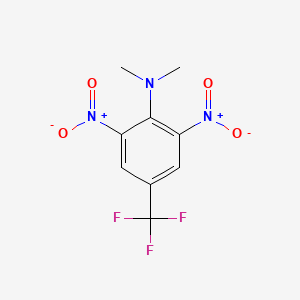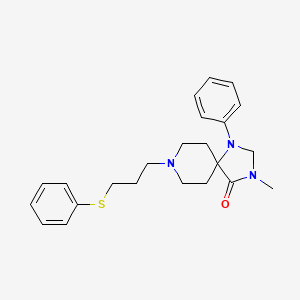
3-((2-(2-(4-(4-Methoxyphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-(2-(4-(4-Methoxyphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a methoxyphenyl group, a piperazine ring, and an isobenzofuranone moiety, making it a subject of interest in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(2-(4-(4-Methoxyphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methoxyphenylpiperazine with 2-bromoethylbenzene under basic conditions to form an intermediate. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((2-(2-(4-(4-Methoxyphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the isobenzofuranone moiety can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-((2-(2-(4-(4-Hydroxyphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone.
Reduction: Formation of 3-((2-(2-(4-(4-Methoxyphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1-hydroxyisobenzofuranone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((2-(2-(4-(4-Methoxyphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-((2-(2-(4-(4-Methoxyphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-(2-(4-(4-Hydroxyphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone
- 3-((2-(2-(4-(4-Methoxyphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1-hydroxyisobenzofuranone
Uniqueness
The uniqueness of 3-((2-(2-(4-(4-Methoxyphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
90494-49-8 |
|---|---|
Molecular Formula |
C27H29N3O3 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
3-[2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]anilino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C27H29N3O3/c1-32-22-12-10-21(11-13-22)30-18-16-29(17-19-30)15-14-20-6-2-5-9-25(20)28-26-23-7-3-4-8-24(23)27(31)33-26/h2-13,26,28H,14-19H2,1H3 |
InChI Key |
IZKHFYGQPWDHCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCC3=CC=CC=C3NC4C5=CC=CC=C5C(=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



